molecular formula C17H16FN5OS B2995481 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 841207-12-3

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Katalognummer: B2995481
CAS-Nummer: 841207-12-3
Molekulargewicht: 357.41
InChI-Schlüssel: TZVLUCLMDQLFDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic small molecule based on the 1,2,4-triazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound features a acetamide side chain connected via a thioether linkage, a structural motif present in molecules with documented biological activity . Research Applications and Potential: While the specific properties of this compound are under investigation, 1,2,4-triazole derivatives are widely reported in scientific literature for their diverse biological activities. These compounds are frequently explored as core structures in the development of novel therapeutic agents. Key research areas for such analogs include: - Anticancer Research: Structurally similar 1,2,4-triazole-acetamide hybrids have demonstrated promising in vitro inhibitory potential against various human cancer cell lines, such as lung (A549) and breast (MCF-7), with some derivatives showing low cytotoxicity in hemolytic studies . - Antimicrobial Studies: Certain 1,2,4-triazole thioether derivatives have been screened for activity against bacterial colonies (e.g., Bacillus subtilis , Escherichia coli ) and fungal cultures, indicating their utility in infectious disease research . - Enzyme Inhibition: Analogous compounds have been designed and evaluated as potent inhibitors of enzymes like 15-lipoxygenase (15-LOX), a target in inflammatory diseases, and have been studied for their DNA binding properties . - Antiviral and Anti-inflammatory Research: The 1,2,4-triazole core is found in several clinically used drugs and investigational compounds for its antiviral and anti-inflammatory properties . Handling and Usage: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate care in a laboratory setting.

Eigenschaften

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS/c1-11-4-2-5-12(8-11)16-21-22-17(23(16)19)25-10-15(24)20-14-7-3-6-13(18)9-14/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVLUCLMDQLFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a novel compound belonging to the class of thio-substituted 1,2,4-triazoles. Its structure includes a triazole ring, an acetamide moiety, and a thioether linkage, which contribute to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antifungal and anticancer therapies.

Structural Features

The compound's unique structural characteristics include:

  • Triazole Ring : Known for various biological activities.
  • Thioether Linkage : Enhances interaction with biological targets.
  • Aromatic Substituents : The presence of m-tolyl and 3-fluorophenyl groups may improve lipophilicity and facilitate better interaction with biological systems.
Feature Description
Triazole RingCentral structure known for diverse biological properties
Thioether LinkageEnhances reactivity and potential biological interactions
Aromatic GroupsImprove solubility and interaction with biological targets

Anticancer Properties

Research indicates that certain triazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. The combination of the triazole unit with aromatic groups in this compound may enhance its antitumor effects. Preliminary findings suggest that it could interact with specific enzymes involved in cancer progression.

Enzyme Inhibition

Triazole derivatives are often recognized as enzyme inhibitors. The specific structure of this compound suggests potential for investigating its interaction with enzymes relevant to various diseases. Such studies are crucial for elucidating its therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of similar triazole derivatives, highlighting their promising biological activities:

  • Synthesis of Triazole Derivatives : A study demonstrated that 4-amino-5-(phenyl)-triazole derivatives exhibited significant antimicrobial activity against various bacterial strains. This suggests that modifications to the triazole structure can lead to enhanced bioactivity .
  • Anticancer Activity : Another investigation into triazole compounds found that they could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells. This reinforces the potential of compounds like this compound as candidates for anticancer drug development .

Vergleich Mit ähnlichen Verbindungen

Structurally related 1,2,4-triazole-thioacetamide derivatives exhibit variations in substituents, which influence their physicochemical properties and biological activities. Below is a comparative analysis:

Substituent Variations and Physicochemical Properties
Compound Name Substituents (Triazole/Acetamide) Molecular Weight (g/mol) Melting Point (°C) LogP Key References
Target Compound m-tolyl / 3-fluorophenyl ~415 Not reported ~5.8
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 3-pyridinyl / 4-ethylphenyl 410.51 Not reported 4.2
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 2-pyridinyl / 4-butylphenyl 438.58 Not reported 5.1
2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide 4-chlorophenyl / 4-chloro-2-methylphenyl 408.30 Not reported 5.55
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 2-pyridinyl / allyl 341.40 182–184 2.1
2-[[4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide trifluoromethyl / 2,4-dimethylphenyl 386.37 Not reported 4.9

Key Observations :

  • Aromatic vs. Heteroaromatic Substituents : Pyridinyl groups (e.g., VUAA1, OLC15) enhance solubility compared to phenyl derivatives but reduce logP .
  • Fluorine Substitution: The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs .
Spectroscopic Data Comparison
Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS (m/z)
Target Compound Not reported Not reported ~415 [M+H]⁺
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 8.65 (d, pyridine), 5.15 (m, allyl) 165.2 (C=O), 150.1 (triazole) 341.4 [M+H]⁺
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide 6.85 (d, aromatic), 3.75 (OCH3) 168.3 (C=O), 154.9 (oxadiazole) 442.2 [M+H]⁺

Notes:

  • The target compound’s NMR profile is expected to show signals for the m-tolyl methyl (~2.3 ppm) and fluorophenyl aromatic protons (~6.8–7.4 ppm) .
  • MS data for analogs (e.g., [M+H]⁺ ≈ 340–440) align with the target’s predicted molecular weight .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., m-tolyl methyl at δ 2.3 ppm, fluorophenyl aromatic protons at δ 7.1–7.4 ppm) .
  • IR Spectroscopy : Peaks at 1650 cm1^{-1} (C=O stretch) and 3350 cm1^{-1} (N-H stretch) validate acetamide and triazole amine groups .
  • HPLC-MS : Ensures >95% purity and detects degradation products .

What pharmacokinetic parameters are critical for in vivo studies, and how is metabolite profiling conducted?

Advanced Research Question

  • Key Parameters : Serum half-life (t1/2_{1/2} = ~0.32 hours), maximum concentration (Cmax_{max} = 279.67 µg/mL at 5 minutes post-administration), and AUC (150.9 µg·h/mL) .
  • Metabolite Identification : Use LC-MS/MS to detect phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites. Five metabolites were identified for a related triazole derivative, including sulfoxide and N-dealkylated products .

What molecular targets or pathways are implicated in this compound’s biological activity?

Advanced Research Question
Mechanistic studies on analogous triazole-acetamides suggest:

  • COX-2 Inhibition : Fluorophenyl and triazole moieties interact with COX-2’s hydrophobic pocket, reducing prostaglandin synthesis .
  • Enzyme Inhibition : Triazole derivatives inhibit MMP-9 (matrix metalloproteinase-9) via thioether coordination to zinc ions, relevant in cancer metastasis .
    Methodology : Molecular docking (e.g., AutoDock Vina) and enzymatic assays (IC50_{50} determination) .

How is anti-exudative activity evaluated preclinically, and what controls are essential?

Basic Research Question

  • Model : Carrageenan-induced rat paw edema, measuring edema volume reduction over 6 hours .
  • Controls : Positive control (diclofenac, 8 mg/kg), vehicle control (saline), and dose-response groups (5–20 mg/kg).
  • Data Analysis : Calculate % inhibition relative to controls; statistical significance via ANOVA (p < 0.05) .

How can contradictions in SAR data across different substituent studies be resolved?

Advanced Research Question
Contradictions arise from varying substituent electronic/steric effects. For example:

  • Fluorine vs. Chlorine : Fluorine’s smaller size enhances target binding, but chlorine’s lipophilicity may improve bioavailability in specific tissues.
  • Resolution : Use multivariate analysis (e.g., PCA) to separate electronic (Hammett σ) and steric (Taft Es_s) parameters. Validate with in silico QSAR models .

What strategies are effective for identifying and validating metabolic pathways of this compound?

Advanced Research Question

  • In Vitro : Incubate with liver microsomes (rat/human) and NADPH to detect phase I metabolites.
  • In Vivo : Collect serum/urine samples post-administration; use high-resolution MS (Q-TOF) for untargeted metabolomics .
  • Validation : Synthesize proposed metabolites and compare retention times/MS spectra .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.